molecular formula C10H8BrF4NO B1396454 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide CAS No. 1338681-84-7

2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide

Cat. No. B1396454
CAS RN: 1338681-84-7
M. Wt: 314.07 g/mol
InChI Key: QXJONGUKPNBQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide”, there are related compounds that have been synthesized. For instance, a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate, a prosthetic group used to radiolabel peptides for positron emission tomography (PET), has been described .

Scientific Research Applications

Applications in Material Science and Chemistry

Brominated compounds are widely used in the development of flame retardants due to their effectiveness in reducing the flammability of materials. Research on novel brominated flame retardants (NBFRs) focuses on finding safer and more environmentally friendly alternatives to traditional brominated flame retardants, which have been associated with environmental and health concerns (Xiong et al., 2019).

Environmental Fate and Toxicology

Studies on the environmental occurrence, fate, and toxicity of brominated compounds, including their breakdown products and impact on ecosystems, are critical. Research in this area aims to understand how these compounds persist in the environment, their pathways of degradation, and their potential effects on wildlife and human health. For instance, the biodegradation and environmental persistence of various brominated flame retardants have been extensively studied to assess their impact on ecosystems and formulate regulations for their use and disposal (Liu et al., 2018).

properties

IUPAC Name

2-bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF4NO/c1-2-4(11)10(17)16-9-7(14)5(12)3-6(13)8(9)15/h3-4H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJONGUKPNBQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2,3,5,6-tetrafluorophenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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